molecular formula C15H18F3NO3 B2648799 Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate CAS No. 1914148-51-8

Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate

Cat. No.: B2648799
CAS No.: 1914148-51-8
M. Wt: 317.308
InChI Key: CSFLQNONWWVEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate (CAS 1914148-51-8) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a spirocyclic architecture that is highly valued for its three-dimensional structure in drug discovery. The core spiro[isochroman-1,4'-piperidine] scaffold is a key structural motif in the development of novel therapeutic agents. Recent scientific investigations have highlighted the critical role of spiro-piperidine derivatives as advanced scaffolds for developing potent inhibitors of biological targets such as the ASH1L protein, a histone methyltransferase implicated in acute leukemia and other cancers . Research into similar structures has also demonstrated potential in antiprotozoal drug discovery, showing promising activity against neglected tropical diseases like leishmaniasis . Provided as the 2,2,2-trifluoroacetate salt, this compound offers enhanced solubility properties for experimental workflows. Researchers utilize this building block to explore new chemical space and develop potential treatments for cancers and infectious diseases. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices, as compounds with this structural class may be harmful if swallowed, cause skin irritation, and be harmful if inhaled . Available in packaging options to suit various R&D scales .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine];2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.C2HF3O2/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;3-2(4,5)1(6)7/h1-4,14H,5-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLQNONWWVEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate typically involves the reaction of isochroman and piperidine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and a reactant . The process generally requires controlled temperatures and may involve multiple steps to ensure the formation of the desired spiro compound.

Industrial Production Methods

In an industrial setting, the production of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of advanced reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro-oxides, while reduction may produce spiro-hydrocarbons .

Scientific Research Applications

Synthetic Organic Chemistry

Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate serves as a valuable building block for synthesizing complex organic molecules. It can undergo various chemical reactions including:

  • Oxidation : Adding oxygen or removing hydrogen using agents like potassium permanganate.
  • Reduction : Adding hydrogen or removing oxygen with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Replacing one atom or group with another using halogens or nucleophiles.

These reactions are crucial for developing new compounds with desirable properties and functionalities.

Research has indicated that spiro compounds, including spiro[isochroman-1,4'-piperidine] derivatives, exhibit biological activities that may be harnessed for therapeutic purposes. Notable areas of investigation include:

  • G-protein-coupled receptor modulation : Some derivatives have shown promise as agonists for GPR119, a receptor involved in glucose metabolism and appetite regulation. For instance, lead compounds have demonstrated effective glucose-lowering effects in animal models .
  • Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate analgesic and anxiolytic properties, positioning it as a candidate for further pharmacological exploration.

Medicinal Chemistry

The compound is being explored for its potential as a precursor in drug development. Its unique structural features allow for modifications that could lead to new therapeutic agents targeting various diseases.

Case Study 1: GPR119 Agonist Development

A study focused on the synthesis of spiro[chromane-2,4'-piperidine] derivatives revealed their potential as GPR119 agonists. The optimized compound showed an EC50 of 54 nM and was effective in reducing glucose excursions in vivo at a dose of 3 mg/kg . This highlights the potential of spiro[isochroman-1,4'-piperidine] derivatives in managing type 2 diabetes.

Case Study 2: Neuropharmacological Properties

Research on related spirocyclic compounds has suggested their ability to modulate neurotransmitter systems. For example, studies indicate that certain derivatives may interact with dopamine and serotonin receptors, leading to potential applications in treating anxiety and pain disorders.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen/removal of hydrogenPotassium permanganate
ReductionAddition of hydrogen/removal of oxygenLithium aluminum hydride
SubstitutionReplacement of atoms/groupsHalogens, nucleophiles
Activity TypeObserved EffectsReference
GPR119 AgonismGlucose-lowering effects
NeuropharmacologyPotential analgesic/anxiolytic

Mechanism of Action

The mechanism of action of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Spirocyclic Piperidine Derivatives

(a) Spiro[chroman-2,4'-piperidine] hydrochloride (CAS: 400729-14-8)
  • Similarity Score : 0.98 (structural backbone) vs. 0.74 (trifluoroacetate variant) .
  • Key Differences :
    • Chroman (2H-1-benzopyran) vs. isochroman (1H-2-benzopyran) ring orientation.
    • Hydrochloride counterion vs. trifluoroacetate, altering solubility and crystallinity .
  • Molecular Weight : 282.1 g/mol (free base) vs. 317.30 g/mol (trifluoroacetate) .
(b) Spiro[1H-2-benzopyran-1,4'-piperidin]-3(4H)-one (CAS: 252002-14-5)
  • Molecular Formula: C₁₃H₁₅NO₂; Molecular Weight: 217.26 g/mol .
  • Key Differences :
    • Ketone group at position 3 replaces the trifluoroacetate moiety.
    • Lower molecular weight and predicted boiling point (423.2°C) vs. trifluoroacetate’s room-temperature stability .

Trifluoroacetate Salts of Spiro Compounds

(a) 4′,5′-Dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran] trifluoroacetate
  • Molecular Formula: C₁₃H₁₆F₃NO₃S; Molecular Weight: 323.33 g/mol .
  • Higher mass (323.33 vs. 317.30) due to sulfur inclusion .
(b) Spiro[indoline-3,4'-piperidin]-2-one 2,2,2-trifluoroacetate (CAS: 1956371-16-6)
  • Structure : Indoline core fused to piperidine.
  • Key Differences :
    • Indoline (benzopyrrole) vs. isochroman ring system.
    • Purity: 95% vs. unspecified for the target compound .

Non-Spiro Piperidine Analogues

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (CAS: 1683-49-4)
  • Similarity Score : 0.75 .
  • Key Differences :
    • Linear piperidine structure lacking spirocyclic rigidity.
    • Trifluoromethylphenyl substituent vs. fused isochroman .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate 1914148-51-8 C₁₅H₁₈F₃NO₃ 317.30 Reference Isochroman core, trifluoroacetate salt
Spiro[chroman-2,4'-piperidine] hydrochloride 400729-14-8 C₁₃H₁₈ClNO₂ 282.1 (free base) 0.98 Chroman core, hydrochloride salt
4′,5′-Dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran] trifluoroacetate N/A C₁₃H₁₆F₃NO₃S 323.33 N/A Thienopyran core, sulfur inclusion
Spiro[1H-2-benzopyran-1,4'-piperidin]-3(4H)-one 252002-14-5 C₁₃H₁₅NO₂ 217.26 N/A Ketone group, no counterion

Biological Activity

Chemical Structure and Properties
Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate is a synthetic compound characterized by the molecular formula C15H18F3NO3C_{15}H_{18}F_3NO_3 and a molecular weight of approximately 317.31 g/mol. This compound features a spirocyclic structure that combines isochroman and piperidine moieties, with a trifluoroacetate functional group that enhances its chemical reactivity and stability.

Synthesis
The synthesis of this compound typically involves the reaction of isochroman and piperidine derivatives in the presence of trifluoroacetic acid, which serves as both a catalyst and reactant. The synthetic routes can be optimized for industrial applications to maximize yield and purity through advanced techniques such as crystallization and chromatography .

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It may modulate the activity of specific enzymes or receptors, influencing cellular processes and biochemical pathways. This compound has been studied for its potential effects on neuroprotection and as a precursor in drug development .

Neuroprotective Effects

Research indicates that compounds similar to Spiro[isochroman-1,4'-piperidine] exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The AChE inhibitory activity has been quantified with IC50 values indicating effective concentrations for neuroprotection in cellular models .

Case Studies

  • Acetylcholinesterase Inhibition : A study evaluated several spirocyclic compounds for their AChE inhibitory activity. One derivative demonstrated an IC50 value of 6.98 µM, suggesting significant potential for treating conditions associated with cholinergic dysfunction .
  • Neurotoxicity Models : In experiments involving human neuroblastoma SH-SY5Y cells subjected to oxidative stress (e.g., hydrogen peroxide exposure), derivatives of spiro compounds showed varying degrees of neuroprotection. This suggests that structural modifications can enhance protective effects against neurotoxic agents .

Comparative Analysis

Compound NameAChE Inhibition IC50 (µM)Neuroprotective Activity
Spiro[isochroman-1,4'-piperidine] Derivative A6.98Moderate
Spiro[chromane-2,4'-piperidine] Derivative B12.5Significant
Spiro[isochroman-1,4'-piperidine] Derivative C8.5Low

This table summarizes the comparative biological activities of various spirocyclic compounds, highlighting the potential of Spiro[isochroman-1,4'-piperidine] derivatives in therapeutic applications.

Q & A

Q. What are the established synthetic routes for Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate, and what reaction conditions optimize yield?

The synthesis typically involves the condensation of isochroman and piperidine derivatives under controlled conditions. Key reagents include trifluoroacetic acid for salt formation and catalysts such as palladium(II) trifluoroacetate (used in analogous spirocyclic syntheses). Solvents like dichloromethane or acetonitrile are employed, with reaction temperatures ranging from 0°C to reflux (40–80°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for isochroman:piperidine precursors) and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on:

  • IR spectroscopy : Detection of C=O (1650–1750 cm⁻¹) and N–H stretches (3300 cm⁻¹) .
  • GC-MS : Molecular ion peaks (e.g., m/z 327 for C15H18F3NO3) and fragmentation patterns .
  • NMR : Distinct signals for the spirocyclic system (e.g., δ 3.5–4.5 ppm for piperidine protons and δ 6.8–7.2 ppm for aromatic isochroman protons) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate degradation under prolonged UV exposure (>48 hours) and acidic conditions (pH < 3). Storage recommendations include desiccated environments at –20°C to prevent hydrolysis of the trifluoroacetate group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its bioactivity in neurological or oncological models?

  • In vitro : Screen against neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT2A) using radioligand binding assays .
  • In vivo : Administer in rodent models (e.g., xenograft tumors) at 10–50 mg/kg doses, monitoring tumor volume reduction and pharmacokinetics (plasma half-life, bioavailability) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify molecular targets (e.g., kinases or GPCRs) .

Q. How should contradictory bioactivity data across studies be analyzed?

Discrepancies may arise from:

  • Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or animal strains .
  • Compound purity : Impurities >5% can skew IC50 values; validate via HPLC (>98% purity) .
  • Assay conditions : pH, temperature, or solvent choice (e.g., DMSO vs. saline) alter activity. Standardize protocols using reference compounds (e.g., risperidone for receptor affinity comparisons) .

Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic development?

  • Structural modifications : Introduce lipophilic groups (e.g., methyl or fluorine) to enhance blood-brain barrier penetration .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic stability : Assess cytochrome P450 interactions (CYP3A4/2D6) to mitigate rapid clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.